Cas no 1490623-78-3 (5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid)

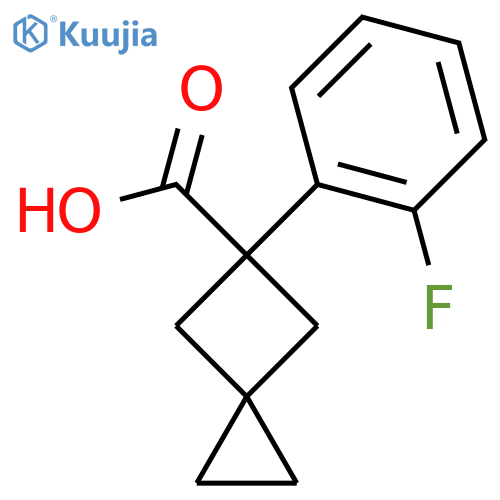

1490623-78-3 structure

商品名:5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid

5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Z1258546554

- EN300-10520980

- AKOS014340743

- 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid

- 1490623-78-3

- 5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid

-

- インチ: 1S/C13H13FO2/c14-10-4-2-1-3-9(10)13(11(15)16)7-12(8-13)5-6-12/h1-4H,5-8H2,(H,15,16)

- InChIKey: FCNLVDSYABICIW-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1(C(=O)O)CC2(C1)CC2

計算された属性

- せいみつぶんしりょう: 220.08995782g/mol

- どういたいしつりょう: 220.08995782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 37.3Ų

5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10520980-0.5g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 0.5g |

$768.0 | 2023-10-28 | |

| Enamine | EN300-10520980-1.0g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 1g |

$986.0 | 2023-05-24 | |

| Enamine | EN300-10520980-2.5g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 2.5g |

$1931.0 | 2023-10-28 | |

| Enamine | EN300-10520980-1g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 1g |

$986.0 | 2023-10-28 | |

| Enamine | EN300-10520980-5g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 5g |

$2858.0 | 2023-10-28 | |

| Enamine | EN300-10520980-10g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 10g |

$4236.0 | 2023-10-28 | |

| 1PlusChem | 1P0280HP-5g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 5g |

$3595.00 | 2024-06-20 | |

| 1PlusChem | 1P0280HP-10g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 10g |

$5298.00 | 2024-06-20 | |

| 1PlusChem | 1P0280HP-1g |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 1g |

$1281.00 | 2024-06-20 | |

| Aaron | AR0280Q1-50mg |

5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |

1490623-78-3 | 95% | 50mg |

$340.00 | 2025-02-15 |

5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

1490623-78-3 (5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量